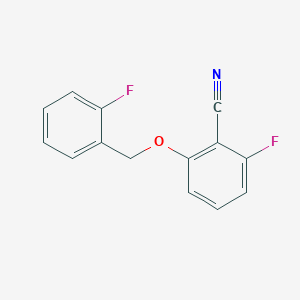

2-Fluoro-6-(2-fluorobenzyloxy)-benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-[(2-fluorophenyl)methoxy]benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F2NO/c15-12-5-2-1-4-10(12)9-18-14-7-3-6-13(16)11(14)8-17/h1-7H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOJRHAJFVCMOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C(=CC=C2)F)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reactivity and Mechanistic Pathways of 2 Fluoro 6 2 Fluorobenzyloxy Benzonitrile Derivatives

Explorations of Nitrile Group Transformations and Derivatizations

The cyano group is a versatile functional handle, capable of undergoing a wide array of transformations to yield diverse molecular architectures. In the context of 2-Fluoro-6-(2-fluorobenzyloxy)-benzonitrile, the electronic effects of the fluorine substituents significantly modulate the reactivity of the nitrile moiety.

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. However, the steric hindrance imposed by the ortho-fluoro and ortho-benzyloxy groups in this compound can influence the accessibility of this site. Nucleophilic addition reactions typically proceed via the formation of an intermediate imine anion, which can then be protonated or undergo further reaction. For instance, organometallic reagents can add to the nitrile to form ketones after hydrolysis.

The nitrile group can also participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. These reactions are powerful tools for the construction of five-membered heterocyclic rings. wikipedia.org For example, in the presence of a 1,3-dipole such as a nitrone or an azide, this compound can undergo a [3+2] cycloaddition to form isoxazolines or tetrazoles, respectively. The regioselectivity of these concerted, pericyclic processes is controlled by the frontier molecular orbitals of the nitrile and the dipole. wikipedia.org The presence of fluorine atoms can influence the energy levels of these orbitals, thereby directing the regiochemical outcome of the cycloaddition.

| 1,3-Dipole | Resulting Heterocycle | General Reaction Scheme |

|---|---|---|

| Nitrone (R-CH=N+(O-)-R') | Isoxazoline | Ar-CN + R-CH=N+(O-)-R' → 5-membered ring with N-O bond |

| Azide (R-N3) | Tetrazole | Ar-CN + R-N3 → 5-membered ring with four N atoms |

| Nitrile Imine (R-C≡N+-N--R') | 1,2,4-Triazole | Ar-CN + R-C≡N+-N--R' → 5-membered ring with three N atoms |

The nitrile group can be selectively reduced to a primary amine (Ar-CH2NH2) or hydrolyzed to a carboxylic acid (Ar-COOH).

Reduction: The reduction of nitriles to primary amines is a fundamental transformation. Various reducing agents can be employed, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. A catalyst-free method using ammonia borane (AB) has been shown to be effective for the reduction of a wide range of nitriles, including those with multifluorinated aromatic rings, to primary amines in very good yields. organic-chemistry.orgacs.org This method is noted for its tolerance of many functional groups and its environmentally benign nature, with H2 and NH3 as byproducts. organic-chemistry.org For benzonitriles with electron-withdrawing groups, such as the fluorine atoms in the target molecule, reductions can often proceed more rapidly and with higher yields. nih.govresearchgate.net

Hydrolysis: The hydrolysis of nitriles typically occurs under acidic or basic conditions and proceeds via an amide intermediate (Ar-CONH2). Complete hydrolysis yields a carboxylic acid. However, the reaction can be challenging for sterically hindered nitriles. orgsyn.orgacs.org The ortho-substituents in this compound may slow the rate of hydrolysis. Mild methods using non-aqueous conditions, such as NaOH in a methanol/dichloromethane mixture, have been developed to overcome the low yields associated with sterically hindered substrates. arkat-usa.orgresearchgate.net

Aromatic Ring Functionalization and Reactivity Modulation by Fluorine

The fluorine atoms on the benzonitrile (B105546) ring profoundly influence its reactivity towards substitution reactions. They activate the ring for nucleophilic attack while generally deactivating it for electrophilic attack.

Nucleophilic Aromatic Substitution (SNA_r): The aromatic ring of this compound is highly activated towards SNA_r. This is due to the strong inductive electron-withdrawing effects of the two fluorine atoms and the nitrile group, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.comnih.gov In SNA_r reactions, fluoride is an excellent leaving group, often showing greater reactivity than other halogens. The observed order of reactivity for leaving groups in nucleophilic aromatic substitution is typically F >> Cl > Br > I. masterorganicchemistry.comyoutube.com This is because the rate-determining step is the nucleophilic attack on the ring, which is accelerated by the high electronegativity of fluorine, rather than the breaking of the carbon-halogen bond. masterorganicchemistry.comyoutube.com Therefore, the fluorine at the 2-position is susceptible to displacement by a variety of nucleophiles.

| Leaving Group | Relative Reactivity in SNAr | Reasoning |

|---|---|---|

| Fluorine (F) | Highest | Strong inductive effect activates the ring for nucleophilic attack (rate-determining step). |

| Chlorine (Cl) | Moderate | Less electronegative than F, providing less activation for the initial attack. |

| Bromine (Br) | Lower | Weaker inductive effect compared to F and Cl. |

| Iodine (I) | Lowest | Least electronegative halogen, providing the least activation. |

Electrophilic Aromatic Substitution (SEA_r): In contrast, the electron-deficient nature of the aromatic ring makes electrophilic aromatic substitution challenging. wikipedia.orgoneonta.edu The strong deactivating inductive effects of the fluorine atoms and the nitrile group reduce the ring's nucleophilicity, slowing down the reaction with electrophiles. mnstate.edu If a reaction were to occur under forcing conditions, the directing effects of the substituents would come into play. The fluorine and benzyloxy groups are ortho, para-directors due to resonance donation, while the nitrile group is a meta-director. The outcome would depend on the complex interplay of these competing effects.

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgorganic-chemistry.org

In this compound, there are two potential DMGs: the benzyloxy group (-OCH2ArF) and the fluorine atom at the 2-position. Both ether oxygen and fluorine can coordinate to the lithium atom of the organolithium base, directing deprotonation to an adjacent ortho position. uwindsor.cabaranlab.orgchem-station.com

Directing effect of the benzyloxy group: The oxygen atom of the ether can direct metalation to the C5 position.

Directing effect of the fluorine atom: Fluorine is known to be a moderate directing group and could direct metalation to the C3 position.

The regiochemical outcome of a DoM reaction on this substrate would likely depend on the specific base used, the solvent, and the reaction temperature, which can be tuned to favor one directing group over the other. uwindsor.ca

Mechanistic Studies of C-CN Bond Activation in Fluorinated Benzonitriles

The activation and cleavage of the typically inert C–CN bond is a significant area of research in organometallic chemistry. utrgv.edu Studies on fluorinated benzonitriles have shown that low-valent transition metal complexes, particularly nickel(0) complexes, can facilitate this transformation. acs.org The process generally occurs via an oxidative addition mechanism where the metal center inserts into the C–CN bond.

Research on 2-fluorobenzonitrile and 2,6-difluorobenzonitrile has demonstrated that the reaction with a [Ni(dippe)] fragment (where dippe is 1,2-bis(diisopropylphosphino)ethane) initially forms an η2-nitrile complex. acs.org Upon heating, this intermediate converts to the C–CN bond activation product. acs.org A key finding is that the stability of the final C–CN bond activation product is significantly influenced by the presence of ortho-fluoro substituents. Computational and experimental results indicate a strong correlation between the stability of the product and the number of ortho-fluoro groups. This stabilization is attributed to the electron-withdrawing nature of the fluorine atoms. The presence of Lewis acids has also been shown to dramatically alter the rate and mechanism of C–CN bond cleavage. utrgv.eduresearchgate.net

| Fluorinated Benzonitrile Substrate | Intermediate Complex | Final Product | Key Finding |

|---|---|---|---|

| 2-Fluorobenzonitrile | (dippe)Ni(η2-2-F-C6H4CN) | (dippe)Ni(2-F-C6H4)(CN) | Ortho-fluoro group stabilizes the C–CN activation product. acs.org |

| 2,6-Difluorobenzonitrile | (dippe)Ni(η2-2,6-F2-C6H3CN) | (dippe)Ni(2,6-F2-C6H3)(CN) | Two ortho-fluoro groups provide enhanced stability to the final product. acs.org |

Transition Metal-Catalyzed Oxidative Addition Processes

The activation of otherwise inert chemical bonds is a cornerstone of modern synthetic chemistry, with transition metal-catalyzed oxidative addition serving as a pivotal reaction. umb.eduwikipedia.org In the context of fluorinated benzonitrile derivatives, such as this compound, the activation of the C–CN bond by transition metals, particularly zerovalent nickel complexes, has been a subject of detailed investigation. acs.orgutrgv.edu Oxidative addition involves an increase in both the oxidation state and the coordination number of the metal center, a process that requires a vacant coordination site on the metal complex. umb.eduwikipedia.org

Studies on various fluorinated benzonitriles reacting with nickel(0) fragments, like [Ni(dippe)] (dippe = 1,2-bis(diisopropylphosphino)ethane), reveal a common mechanistic pathway. acs.orgutrgv.edu The reaction typically initiates with the formation of an η²-nitrile complex, where the nitrile group coordinates to the nickel center. acs.orgutrgv.edu This initial complex then undergoes a transformation to yield the final C–CN bond activation product. acs.orgutrgv.edu This process is a critical step in catalytic cycles that aim to functionalize the benzonitrile core. utrgv.eduosti.gov

Influence of Remote and Ortho-Fluorine Substituents on Activation Energetics and Product Stability

The presence and position of fluorine substituents on the benzonitrile ring exert a profound influence on the thermodynamics and kinetics of C–C bond activation. A notable phenomenon is the "ortho-fluoro effect," where fluorine atoms at the ortho position to the nitrile group significantly stabilize the C–CN oxidative addition products. acs.orgutrgv.edu Experimental and computational studies have quantified this effect, showing that the stability of the C–C bond activation products is strongly dependent on the number of ortho-fluorine substituents, with each ortho-fluorine contributing approximately -6.6 kcal/mol to the Gibbs free energy (ΔG°) of the reaction. acs.orgutrgv.edu In contrast, the influence of meta-fluorine substituents is considerably weaker, contributing only about -1.8 kcal/mol per substituent. acs.orgutrgv.edu

This stabilization is primarily attributed to the strong inductive effect of the ortho-fluorine atoms. acs.org Furthermore, the polarity of the solvent plays a crucial role; polar solvents like tetrahydrofuran (THF) stabilize the C–CN bond activation products more effectively than nonpolar solvents such as toluene, shifting the equilibrium further toward the products. acs.org Density Functional Theory (DFT) calculations have been instrumental in mapping the potential energy surfaces and identifying reaction intermediates and transition-state structures for these processes. acs.orgosti.govutexas.edu

The stabilizing effect of ortho-fluorine is pronounced when compared to other substituents. For instance, while the fluoro group is stabilizing, an ortho-methyl group has been found to be destabilizing for the C-CN bond activation product. utexas.edu The steric bulk of substituents also plays a role; for example, the stabilizing trend observed with one ortho-trifluoromethyl group does not increase with a second one due to steric hindrance. utexas.edu

| Substrate | Solvent | ΔH° (kcal/mol) | ΔS° (e.u.) | ΔG° (kcal/mol) |

|---|---|---|---|---|

| 3-Fluorobenzonitrile | THF | -5.09 ± 0.14 | -9.0 ± 0.4 | -2.39 |

| 3-Fluorobenzonitrile | Toluene | -1.99 ± 0.09 | -3.0 ± 0.3 | -1.10 |

| 4-Fluorobenzonitrile | THF | -3.81 ± 0.10 | -8.9 ± 0.3 | -1.16 |

| 4-Fluorobenzonitrile | Toluene | -3.98 ± 0.12 | -11.8 ± 0.4 | -0.47 |

| Benzonitrile (unsubstituted) | THF | -3.52 ± 0.07 | -9.3 ± 0.2 | -0.74 |

| Benzonitrile (unsubstituted) | Toluene | -4.09 ± 0.22 | -13.4 ± 0.7 | -0.07 |

Data sourced from reference acs.org. The negative ΔG° values indicate that the formation of the C–CN bond activation products is energetically favorable.

Reactivity of the Benzyloxy Ether Linkage

Chemoselective Cleavage Methodologies

The benzyloxy ether linkage is a common protecting group for hydroxyl functionalities in organic synthesis due to its general stability. organic-chemistry.org However, its selective removal in the presence of other sensitive functional groups is a frequent challenge. Various methodologies have been developed to achieve the chemoselective cleavage of benzyl (B1604629) ethers.

A widely used method is palladium-catalyzed hydrogenolysis, which cleaves the benzyl ether to yield the free alcohol and toluene. organic-chemistry.org This method's utility is limited when the substrate contains other reducible functional groups, such as alkenes or alkynes, or groups that can poison the catalyst. researchgate.net To overcome this, hydrogen transfer sources like 1,4-cyclohexadiene can be employed to control the availability of hydrogen. organic-chemistry.org

Lewis acids offer a milder alternative for debenzylation. Reagents such as a boron trichloride–dimethyl sulfide complex (BCl₃·SMe₂) can efficiently cleave benzyl ethers under mild conditions while tolerating a broad spectrum of other functional groups, including silyl ethers, esters, and alkenes. organic-chemistry.org Similarly, magnesium iodide has been shown to be effective for the selective demethylation and debenzylation of aryl ethers under solvent-free conditions. rsc.org

Functional Group Interconversions at the Benzylic Position

The carbon atom directly attached to a benzene (B151609) ring is known as the benzylic position, and it exhibits enhanced reactivity due to the ability of the adjacent aromatic ring to stabilize radical or ionic intermediates through resonance. youtube.comyoutube.commasterorganicchemistry.com This unique reactivity allows for a variety of functional group interconversions at this site.

One of the most important reactions is free-radical bromination, typically carried out using N-Bromosuccinimide (NBS) and a radical initiator. youtube.commasterorganicchemistry.comchemistrysteps.com This reaction selectively installs a bromine atom at the benzylic position, converting a relatively unreactive alkyl group into a versatile alkyl halide. youtube.com The resulting benzylic bromide is an excellent substrate for nucleophilic substitution reactions (both SN1 and SN2 mechanisms), enabling the introduction of a wide array of functional groups such as alcohols, amines, and cyanides. youtube.comyoutube.com

Another powerful transformation is the oxidation of the benzylic position. masterorganicchemistry.com Strong oxidizing agents, including potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), can oxidize a primary or secondary benzylic carbon all the way to a carboxylic acid. chemistrysteps.comkhanacademy.org A key requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon; tertiary alkylbenzenes are resistant to this oxidation. youtube.commasterorganicchemistry.com If the benzylic carbon is secondary, oxidation can yield a ketone. masterorganicchemistry.com These transformations provide a powerful synthetic route to functionalize the alkyl side chains of aromatic compounds. youtube.com

Radical Chemistry in Fluorinated Benzonitrile Synthesis and Reactivity

Radical chemistry offers unique pathways for both the synthesis and functionalization of fluorinated aromatic compounds, including benzonitriles. nih.govwikipedia.org The incorporation of fluorine atoms can significantly alter the electronic properties of the molecule, influencing its reactivity in radical processes.

In terms of synthesis, radical anions of aromatic nitriles have been shown to react with fluorobenzonitriles. acs.org For example, the sodium salt of a benzonitrile radical anion can react with a fluorobenzonitrile in liquid ammonia, leading to the substitution of an ortho- or para-fluorine atom to afford cyanobiphenyl derivatives. acs.org This reaction highlights a novel reactivity pattern where the radical anion acts as a nucleophile, opening new avenues for creating C-C bonds on fluorinated aromatic rings. acs.org

From a reactivity standpoint, radical processes can be used to introduce fluorine or other functional groups. Radical fluorination is a valuable method for creating C-F bonds, often by reacting a carbon-centered radical with a fluorine atom transfer (FAT) agent. wikipedia.orgbeilstein-journals.org The generation of a radical at the benzylic position of an alkyl-substituted benzonitrile, for instance, could be intercepted by a FAT reagent like Selectfluor to install a fluorine atom. beilstein-journals.org Furthermore, the classic benzylic bromination with NBS, a key functionalization reaction, proceeds via a radical mechanism where the stability of the intermediate benzylic radical is crucial for the reaction's selectivity. masterorganicchemistry.comchemistrysteps.com The emergence of photoredox catalysis has further expanded the toolkit for generating and utilizing fluorinated radicals under mild conditions, enabling new and divergent synthetic strategies. nih.gov

Advanced Spectroscopic and Structural Characterization of 2 Fluoro 6 2 Fluorobenzyloxy Benzonitrile Analogs

High-Resolution Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Conformational Analysis

Detailed experimental Fourier-Transform Infrared (FT-IR) and Raman spectroscopic data for 2-Fluoro-6-(2-fluorobenzyloxy)-benzonitrile are not available in published literature.

Such analyses would typically provide a molecular fingerprint, identifying characteristic vibrational modes. Key expected vibrations would include:

C≡N (Nitrile) stretch: A sharp, intense band typically found in the 2220-2260 cm⁻¹ region.

C-O-C (Ether) stretches: Asymmetric and symmetric stretching bands, usually located in the 1050-1260 cm⁻¹ range.

C-F (Aryl Fluoride) stretches: Strong absorptions expected between 1100-1400 cm⁻¹.

Aromatic C=C stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Aromatic C-H stretches: Bands appearing above 3000 cm⁻¹.

Raman spectroscopy would complement the FT-IR data, providing information on non-polar bonds and aiding in a complete vibrational assignment. Conformational analysis could be performed by comparing experimental spectra with theoretical calculations for different rotational isomers (rotamers) around the ether linkage.

**4.2. Multinuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Electronic Environment Probing

Specific ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound have not been reported in the accessible scientific literature.

Multinuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Electronic Environment Probing

Detailed ¹H, ¹³C, and ¹⁹F NMR Studies for Complex Architectures

A complete structural assignment for this compound would rely on a combination of one-dimensional NMR experiments.

¹H NMR: This spectrum would show distinct signals for the aromatic protons on both benzene (B151609) rings and the methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) group. The chemical shifts, integration, and coupling patterns (splitting) would allow for the precise assignment of each proton. Couplings between protons and fluorine atoms (H-F coupling) would be expected, providing further structural confirmation.

¹³C NMR: The carbon spectrum would reveal signals for each unique carbon atom in the molecule. The chemical shifts would indicate the electronic environment of each carbon, with characteristic ranges for nitrile, aromatic, and methylene carbons. Carbon-fluorine couplings (C-F coupling) of varying magnitudes would be crucial for assigning the fluorinated and adjacent carbons.

¹⁹F NMR: This experiment is essential for organofluorine compounds. It would show two distinct signals, one for each of the non-equivalent fluorine atoms on the two separate aromatic rings. The chemical shifts would be highly sensitive to the electronic environment, and the absence of F-F coupling would confirm their separation.

Advanced 2D NMR Techniques

To unambiguously assign all signals, especially in complex regions of the 1D spectra, several 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): Would establish correlations between protons that are coupled to each other, mapping out the proton connectivity within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, providing a powerful tool for assigning carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds. This is critical for connecting the different fragments of the molecule, for instance, linking the methylene protons to the carbons of both the ether-linked ring and the benzyl ring, and to the ether oxygen's adjacent carbon.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation

While the exact mass can be calculated, experimental High-Resolution Mass Spectrometry (HRMS) data for this compound is not available in the reviewed literature.

HRMS would be used to determine the precise molecular mass of the compound with high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of its elemental formula (C₁₄H₈F₂N₂O). The fragmentation pattern observed in the mass spectrum under specific ionization conditions (e.g., Electron Ionization) would provide valuable structural information by revealing stable fragments, such as the loss of the fluorobenzyl group or cleavage at the ether linkage.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

A search of crystallographic databases reveals no deposited crystal structure for this compound.

Crystallographic Analysis of Bond Lengths, Angles, and Dihedral Angles

Should a suitable single crystal of the compound be grown and analyzed, single-crystal X-ray diffraction would provide the definitive solid-state structure. This analysis would yield precise measurements of:

Bond Lengths: The exact distances between all bonded atoms (e.g., C-F, C≡N, C-O, C-C).

Bond Angles: The angles formed between three connected atoms.

Dihedral Angles: The torsional angles that define the three-dimensional conformation of the molecule, particularly the orientation of the two phenyl rings relative to each other and the central ether linkage.

This data would offer incontrovertible proof of the molecular connectivity and its preferred conformation in the solid state, allowing for the study of intermolecular interactions such as π-stacking or dipole-dipole forces that dictate the crystal packing.

Polymorphism and Crystal Packing Investigations

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. The specific polymorphic form of a compound can significantly influence its physical properties, such as melting point, solubility, and stability. In the context of this compound analogs, the presence of fluorine atoms and aromatic rings suggests a rich potential for varied intermolecular interactions that can lead to different crystal packing arrangements and, consequently, polymorphism.

The investigation of polymorphism in analogs of this compound would typically involve crystallization experiments under a variety of conditions (e.g., different solvents, temperatures, and crystallization rates). The resulting crystalline forms would then be characterized using techniques such as single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), and thermal analysis (e.g., differential scanning calorimetry - DSC).

SCXRD provides definitive information about the three-dimensional arrangement of molecules in the crystal lattice, including bond lengths, bond angles, and intermolecular distances. This data is crucial for identifying different polymorphs and understanding the specific interactions that stabilize each crystalline form. PXRD is a valuable tool for fingerprinting different polymorphic forms and can be used to analyze bulk samples. DSC can detect phase transitions between polymorphs as a function of temperature, providing information on their relative thermodynamic stability.

Table 1: Key Intermolecular Interactions in the Crystal Packing of Fluorinated Aromatic Compounds

| Interaction Type | Description | Typical Distance (Å) |

| C-H···F | A weak hydrogen bond between a carbon-bound hydrogen and a fluorine atom. | 2.2 - 2.8 |

| C-F···π | An interaction between a polarized C-F bond and the electron cloud of an aromatic ring. | 3.0 - 3.5 |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. Can be parallel-displaced or T-shaped. | 3.3 - 3.8 |

| C-H···N | A hydrogen bond between a carbon-bound hydrogen and the nitrogen atom of a nitrile group. | 2.3 - 2.8 |

Gas-Phase Rotational Spectroscopy (Microwave Spectroscopy) for Accurate Molecular Structures and Isomer Differentiation

Gas-phase rotational spectroscopy, also known as microwave spectroscopy, is a high-resolution technique that provides exceptionally precise information about the geometry of molecules in their ground electronic state, free from the intermolecular interactions present in the solid or liquid phases. This method is particularly powerful for determining accurate molecular structures, bond lengths, and bond angles, as well as for distinguishing between different isomers (including constitutional isomers, conformers, and rotamers) that may be difficult to differentiate by other spectroscopic techniques. researchgate.net

The principle of rotational spectroscopy is based on the absorption of microwave radiation by a molecule with a permanent dipole moment, which causes transitions between quantized rotational energy levels. The resulting spectrum consists of a series of sharp lines, the frequencies of which are determined by the molecule's moments of inertia. By analyzing the rotational spectra of a molecule and its isotopically substituted analogs, it is possible to determine the precise positions of the atoms within the molecule with high accuracy.

For analogs of this compound, microwave spectroscopy would be an invaluable tool. The presence of multiple fluorine atoms and a nitrile group results in a significant dipole moment, making these molecules suitable for this technique. The flexibility of the benzyloxy side chain can give rise to different conformers due to rotation around the C-O and C-C single bonds. These different conformers will have distinct moments of inertia and therefore unique rotational spectra, allowing for their individual characterization. nih.gov

The process of structure determination using microwave spectroscopy typically involves the following steps:

Spectrum Acquisition: The rotational spectrum of the molecule is recorded in the gas phase, often in a supersonic jet expansion to cool the molecules to very low rotational and vibrational temperatures, which simplifies the spectrum.

Spectral Assignment: The observed transition frequencies are assigned to specific rotational quantum numbers. This process is often guided by quantum chemical calculations that predict the molecular geometry and rotational constants.

Isotopic Substitution: The rotational spectra of various isotopically substituted species (e.g., containing ¹³C, ¹⁵N, or ¹⁸O) are measured.

Structure Determination: The rotational constants obtained from the spectra of the parent molecule and its isotopologues are used to calculate the atomic coordinates through methods such as Kraitchman's equations or least-squares fitting.

This technique has been successfully applied to determine the structures of numerous benzonitrile (B105546) derivatives and other fluorinated aromatic compounds. oup.comaanda.orgmit.edu For example, the rotational spectra of dicyanobenzenes have been investigated to provide accurate spectroscopic parameters. aanda.orgmit.edu The derived experimental rotational constants serve as excellent benchmarks for quantum chemical calculations. aanda.org

Table 2: Representative Rotational Constants for Benzonitrile and a Dicyanobenzene Isomer

| Compound | A (MHz) | B (MHz) | C (MHz) | Reference |

| Benzonitrile | 5655.36 | 1546.88 | 1213.91 | oup.com |

| o-Dicyanobenzene | 2465.04 | 1579.88 | 962.33 | aanda.org |

Note: The rotational constants (A, B, C) are inversely proportional to the moments of inertia about the principal axes of the molecule.

Electrochemical Characterization and Redox Properties

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules, providing information on their oxidation and reduction potentials, the stability of the resulting radical ions, and the kinetics of electron transfer processes. ossila.com The electrochemical behavior of this compound analogs is of interest as it sheds light on their electronic structure and potential reactivity in redox reactions.

A typical cyclic voltammetry experiment for a this compound analog would involve dissolving the compound in a suitable aprotic solvent (e.g., acetonitrile (B52724) or dimethylformamide) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate). A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The potential of the working electrode is swept linearly with time, and the resulting current is measured.

The resulting voltammogram can reveal the following information:

Peak Potentials (Eₚ): The potentials at which the oxidation and reduction peaks occur provide information about the redox potentials of the compound. For a reversible process, the formal reduction potential (E°') can be estimated as the average of the anodic and cathodic peak potentials.

Peak Currents (iₚ): The magnitude of the peak currents is related to the concentration of the analyte and the diffusion coefficient.

Reversibility: The separation between the anodic and cathodic peak potentials (ΔEₚ) and the ratio of the peak currents (iₚₐ/iₚ꜀) can indicate the reversibility of the electron transfer process. A reversible one-electron process typically has a ΔEₚ of about 59 mV at room temperature.

Studies on the electrochemical reduction of fluorinated benzonitriles have shown that the process can be complex, sometimes involving the cleavage of the carbon-fluorine bond following the initial electron transfer. researchgate.net The electrochemical properties of fluorinated benzyl ethers have also been investigated, with the fluorination generally leading to increased oxidative stability. wpmucdn.com The strategic fluorination of benzene solvents has been shown to significantly increase the accessible potential window for electrochemical reactions. nih.gov

While specific redox potential data for this compound were not found in the reviewed literature, the principles of physical organic chemistry and the data from related compounds allow for a qualitative prediction of its electrochemical behavior. The combination of electron-withdrawing and electron-donating groups would likely result in a molecule with a wide electrochemical window, being relatively resistant to both oxidation and reduction.

Computational and Theoretical Investigations of 2 Fluoro 6 2 Fluorobenzyloxy Benzonitrile Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structures and energetic properties of molecules. nih.gov For fluorinated benzonitriles, DFT calculations, particularly at levels like M06-2X/6-311++G(d, p), are employed for geometric optimization and frequency analysis to ensure the structures correspond to energy minima on the potential energy surface. nih.gov

Energetic and Structural Optimization of Ground States and Transition States

In the study of fluorinated benzonitriles, DFT calculations have been utilized to investigate the effects of fluorine substituents on C-CN bond activation. proquest.com These studies reveal a strong correlation between the stability of the C-CN bond activation products and the number of ortho-fluoro substituents. proquest.com For 2-Fluoro-6-(2-fluorobenzyloxy)-benzonitrile, the fluorine atom at the 2-position is expected to significantly influence the electronic properties and reactivity of the cyano group.

Structural optimization using methods such as RB3LYP/aug-cc-pvtz for the ground state (S₀), TD-B3LYP/aug-cc-pvtz for the first excited state (S₁), and UB3LYP/aug-cc-pvtz for the cationic ground state (D₀) allows for the determination of stable molecular structures. mdpi.com These calculations provide detailed information on bond lengths and angles, which are crucial for understanding the molecule's geometry in different electronic states. mdpi.com

| Parameter | Ground State (S₀) | Excited State (S₁) | Cationic Ground State (D₀) |

| Methodology | RB3LYP/aug-cc-pvtz | TD-B3LYP/aug-cc-pvtz | UB3LYP/aug-cc-pvtz |

| Bond Lengths | Optimized | Changes upon excitation | Changes upon ionization |

| Bond Angles | Optimized | Changes upon excitation | Changes upon ionization |

This table is interactive. Click on the headers to sort.

Prediction of Spectroscopic Parameters

DFT calculations are also instrumental in predicting spectroscopic parameters. For instance, in the case of 2-fluorobenzonitrile, precise excitation energy and adiabatic ionization energy have been determined and show good agreement with experimental data. mdpi.com Theoretical calculations of vibrational frequencies using DFT are used to perform Franck-Condon simulations, which aid in the detailed analysis and assignment of vibrational features in the S₁ and D₀ states. mdpi.com These theoretical results are in good agreement with experimental measurements. mdpi.com

| Spectroscopic Parameter | 2-Fluorobenzonitrile | 3-Fluorobenzonitrile |

| Excitation Energy (Band Origin) | 36,028 ± 2 cm⁻¹ | 35,989 ± 2 cm⁻¹ |

| Adiabatic Ionization Energy | 78,650 ± 5 cm⁻¹ | 78,873 ± 5 cm⁻¹ |

This table is interactive. Click on the headers to sort.

Ab Initio and Semi-Empirical Methods for Mechanistic Insights

Ab initio and semi-empirical methods provide valuable insights into reaction mechanisms. For instance, in the context of cycloaddition reactions of benzonitrile (B105546) oxide, ab initio calculations have been used to determine thermodynamic and kinetic quantities, shedding light on the reaction pathways. While not directly studying this compound, these methods can be applied to understand its potential reactions.

Mechanistic investigations, including density functional theory calculations, suggest that transformations involving fluorinated compounds can proceed through a concerted nucleophilic vinylic substitution (SₙV) process. acs.org Such computational studies are vital for understanding the underlying mechanisms of reactions involving fluorinated aromatics.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscapes and intermolecular interactions of organic molecules. rsc.org By simulating the movement of atoms over time, MD can reveal the preferred conformations of flexible molecules like this compound, particularly the orientation of the fluorobenzyloxy group relative to the benzonitrile ring.

MD simulations of benzonitrile have provided direct evidence of local antiparallel configurations, which are influenced by Coulombic interactions between the nitrile group and hydrogen atoms on adjacent molecules. stanford.edu These simulations help in understanding the mesoscopic liquid structure and its impact on the molecule's properties. stanford.edu The use of force fields like GAFF, CHARMM22, and OPLS in MD simulations allows for the reproduction of molecular and crystal structures with good accuracy. rsc.org

Quantum Chemical Analysis of Fluorine Effects on Reactivity and Stability

The introduction of fluorine atoms into an aromatic ring significantly impacts the molecule's reactivity and stability. rsc.org Fluorine's high electronegativity can alter the electron distribution, affecting the pKa, dipole moment, and chemical reactivity of neighboring functional groups. tandfonline.com

Quantum chemical studies have shown that fluorine substitution can lower the LUMO (Lowest Unoccupied Molecular Orbital) of a molecule, thereby promoting reactions with nucleophiles. rsc.org In the case of this compound, the two fluorine atoms are expected to have a pronounced effect on the molecule's electronic properties. The fluorine on the benzonitrile ring deactivates it towards oxidative metabolism due to its strong electron-withdrawing nature. nih.gov This deactivation can enhance the metabolic stability of the compound. tandfonline.com

DFT calculations on fluorinated aromatic compounds have demonstrated that fluorination can reduce the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO, potentially creating a strong donor-acceptor system. nih.gov This alteration of electronic properties is a key factor in the enhanced reactivity observed in many fluorinated organic molecules. rsc.org

Advanced Research Applications and Emerging Fields of 2 Fluoro 6 2 Fluorobenzyloxy Benzonitrile

Design and Synthesis of Complex Organic Scaffolds and Chemical Probes

There is no specific information available in the searched scientific literature regarding the use of 2-Fluoro-6-(2-fluorobenzyloxy)-benzonitrile in the design and synthesis of complex organic scaffolds or as a chemical probe. Research on related fluorinated benzonitriles suggests that such compounds can be valuable intermediates in organic synthesis. matrix-fine-chemicals.comchemimpex.com

Development of Novel Materials and Functional Systems

Integration into Polymer and Resin Architectures for Advanced Materials Science

Specific studies detailing the integration of this compound into polymer and resin architectures for advanced materials science have not been identified in the available literature. Generally, fluorinated compounds are incorporated into polymers to enhance properties such as thermal stability and chemical resistance. matrix-fine-chemicals.com

Application in Optoelectronic Devices (e.g., investigations into Thermally Activated Delayed Fluorescence (TADF) emitters and Organic Light-Emitting Diodes (OLEDs))

There is no documented research on the application of this compound in optoelectronic devices, including investigations into Thermally Activated Delayed Fluorescence (TADF) emitters or Organic Light-Emitting Diodes (OLEDs). However, other fluorinated benzonitrile (B105546) derivatives have been explored for their potential in these technologies. ossila.com

Contributions to Agrochemical Intermediate Synthesis Research

No specific contributions of this compound to agrochemical intermediate synthesis research are documented in the available scientific literature. Related compounds, such as other fluorinated benzonitriles, are recognized for their role as intermediates in the development of new agrochemicals. matrix-fine-chemicals.comchemimpex.com

Utility in Medicinal Chemistry as Synthetic Building Blocks and Scaffolds for Lead Compound Generation

While fluorinated compounds are of significant interest in medicinal chemistry, there is no specific information on the utility of this compound as a synthetic building block or scaffold for lead compound generation. The strategic use of fluorinated building blocks is a common approach in drug discovery to modulate the properties of potential therapeutic agents. matrix-fine-chemicals.comchemimpex.com

Exploration in Catalysis: Ligand Design and Catalyst Precursors

The exploration of this compound in the field of catalysis, specifically in ligand design and as a catalyst precursor, is not documented in the reviewed scientific literature.

Information regarding the supramolecular chemistry and crystal engineering of this compound is not available in the public domain.

Extensive searches of scholarly databases, chemical literature, and crystallographic repositories have yielded no specific information on the crystal structure or supramolecular assembly of the chemical compound this compound.

Consequently, due to the complete absence of available scientific data, the requested article section on "Supramolecular Chemistry and Crystal Engineering: Directing Intermolecular Interactions" for this compound cannot be generated. There are no detailed research findings or data to populate the required subsections or to create the requested data tables.

It is possible that the crystal structure of this particular compound has not yet been determined or published in the accessible scientific literature. Further experimental research would be required to elucidate its properties in the solid state.

Future Perspectives and Grand Challenges in Fluorinated Benzonitrile Research

Advancements in Sustainable and Atom-Economical Synthetic Methodologies

A primary challenge in the synthesis of fluorinated benzonitriles is the development of environmentally benign and efficient methods. Traditional fluorination and cyanation reactions often involve harsh reagents, stoichiometric waste, and multiple synthetic steps. The future of this field lies in the adoption of greener and more atom-economical approaches.

Key areas of development include:

Late-Stage Fluorination: Introducing fluorine atoms at a late stage of a synthetic sequence is highly desirable as it allows for the rapid diversification of complex molecules. researchgate.net Research is focused on developing selective C-H fluorination methods that can be applied to complex benzonitrile (B105546) scaffolds.

Catalytic Cyanation: Moving from stoichiometric cyanide sources to catalytic methods for the introduction of the nitrile group is crucial for improving the safety and sustainability of these syntheses.

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous reagents often used in fluorination.

Atom Economy: The concept of atom economy, which emphasizes maximizing the incorporation of all materials used in the synthesis into the final product, is a guiding principle for future synthetic designs. researchgate.net Methodologies like photoinduced atom transfer radical addition represent a step in this direction. nih.gov

| Synthetic Strategy | Advantages | Challenges |

| Late-Stage C-H Fluorination | Rapid diversification of complex molecules. | Selectivity and control over reactivity. |

| Catalytic Cyanation | Improved safety and reduced waste. | Catalyst stability and efficiency. |

| Flow Chemistry | Enhanced safety, scalability, and control. | Initial setup costs and optimization. |

| Atom-Economical Reactions | Maximizes resource utilization, minimizes waste. | Requires novel reaction design and discovery. |

Unlocking New Reactivity Modes for C-F and C-H Bonds

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which makes it both a source of stability in final products and a significant challenge to manipulate synthetically. mdpi.com Conversely, the selective activation and functionalization of carbon-hydrogen (C-H) bonds offers a more direct route to complex molecules.

Future research will focus on:

C-F Bond Activation: Developing catalytic systems that can selectively cleave and functionalize C-F bonds under mild conditions is a major goal. This would open up new avenues for the synthesis and modification of fluorinated benzonitriles. researchgate.netnih.gov Studies have shown that transition metals like nickel can mediate the cleavage of C-F bonds in fluoroaromatics. researchgate.net

Directed C-H Functionalization: Utilizing directing groups to achieve site-selective functionalization of C-H bonds in fluorinated benzonitrile rings is a powerful strategy for building molecular complexity. rsc.org Copper-catalyzed C-H fluorination followed by nucleophilic substitution is a promising approach. nih.govorganic-chemistry.org

Understanding Ortho-Fluoro Effects: The presence of fluorine atoms ortho to a reaction center can significantly influence reactivity. utrgv.eduproquest.com Further elucidating these electronic and steric effects will enable more precise control over synthetic outcomes.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Material Design

The complexity of chemical reactions and the vastness of chemical space make the discovery of new molecules and synthetic routes a time-consuming and resource-intensive process. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate progress in this area. dntb.gov.uanih.gov

Key applications in fluorinated benzonitrile research include:

Reaction Prediction: ML models can be trained on large datasets of known reactions to predict the outcomes of new transformations, identify optimal reaction conditions, and even suggest novel synthetic pathways. acs.orgnih.gov

Material Design: AI algorithms can be used to design new fluorinated benzonitrile derivatives with desired properties, such as specific biological activities or electronic characteristics for materials science applications. llnl.govacs.org This involves predicting properties from molecular structure alone, significantly reducing the need for laborious synthesis and testing. llnl.gov

High-Throughput Screening: AI can analyze vast virtual libraries of potential fluorinated benzonitriles to identify promising candidates for further investigation, streamlining the discovery process. mit.edu

| AI/ML Application | Potential Impact on Fluorinated Benzonitrile Research |

| Reaction Prediction | Faster development of new synthetic methods. |

| Material Design | Accelerated discovery of novel pharmaceuticals and materials. |

| High-Throughput Screening | More efficient identification of lead compounds. |

Exploring Novel Biological and Material Interfaces for Academic Inquiry

The unique properties of fluorinated benzonitriles make them attractive scaffolds for exploring new frontiers in biology and materials science. Their increased metabolic stability, enhanced membrane permeability, and altered electronic properties open up a wide range of possibilities. acs.org

Future academic inquiry will likely focus on:

Bioorthogonal Chemistry: The development of fluorinated benzonitriles with unique reactivity that can participate in bioorthogonal reactions, allowing for the study of biological processes in living systems. The introduction of fluorine-18 (B77423) is of particular interest for positron emission tomography (PET). researchgate.net

Advanced Materials: The incorporation of fluorinated benzonitriles into polymers and other materials can lead to novel properties, such as enhanced thermal stability, chemical resistance, and specific electronic or optical characteristics. man.ac.ukrsc.org Fluorinated graphitic materials are also an area of active research. nih.gov

Medicinal Chemistry: Designing and synthesizing novel fluorinated benzonitrile-based compounds as probes to study biological targets and as potential therapeutic agents for a wide range of diseases remains a significant area of research. nih.govresearchgate.net The N-fluorovinyl group, for instance, is a recognized carbonyl bioisostere in drug design. acs.org

Q & A

Q. What are the standard synthetic routes for preparing 2-Fluoro-6-(2-fluorobenzyloxy)-benzonitrile?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. For example, a fluorobenzyloxy group can be introduced to a fluorinated benzonitrile precursor using a base like K₂CO₃ in polar aprotic solvents (e.g., DMF or DMSO) under reflux . Purity is optimized via column chromatography, with yields dependent on steric and electronic effects of substituents.

Q. How is the compound characterized structurally?

Key characterization methods include:

- NMR spectroscopy : NMR identifies fluorine environments, while NMR resolves aromatic protons and substituent coupling.

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 259.30 g/mol for C₁₄H₁₀F₂NOS) .

- X-ray crystallography : Resolves spatial arrangement of fluorine and nitrile groups, critical for reactivity studies.

Q. What are the common reactivity patterns of this compound?

The nitrile group (-C≡N) undergoes hydrolysis to carboxylic acids or reduction to amines, while the fluorobenzyloxy group participates in electrophilic substitution (e.g., halogenation). Fluorine's electron-withdrawing nature enhances the nitrile's electrophilicity, enabling nucleophilic additions .

Q. How is the compound’s solubility and stability assessed?

Solubility is tested in solvents like DMSO, ethanol, and acetonitrile. Stability under varying pH and temperature is monitored via HPLC, with degradation products (e.g., fluorinated aldehydes) identified using GC-MS .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the fluorinated aromatic ring be addressed?

Directed ortho-metalation (DoM) using lithium amides or transition-metal catalysts (e.g., Pd) can overcome steric hindrance from fluorine substituents. Computational tools (DFT) predict reactive sites by analyzing electron density and Fukui indices .

Q. What strategies resolve contradictions in catalytic hydrogenation efficiency of the nitrile group?

Catalyst deactivation (e.g., Pd leaching or intermediate adsorption) is mitigated by pre-treating catalysts with HCOOH–NEt₃ to block poisoning sites. ICP-OES quantifies metal loss, while in situ FTIR tracks intermediate adsorption .

Q. How does the compound’s electronic structure influence its bioactivity in cellular assays?

The fluorine atoms enhance lipophilicity and metabolic stability, while the nitrile group interacts with cysteine residues in enzymes. SAR studies compare analogs (e.g., 2-Fluoro-6-(thiophen-2-yl)benzaldehyde) to optimize target binding .

Q. What advanced computational methods model the compound’s surface interactions in solvent systems?

Molecular dynamics (MD) simulations analyze bulk solvent effects (e.g., dipole-dipole interactions in benzonitrile derivatives). Surface energy and orientation at liquid interfaces are modeled using density functional theory (DFT) .

Methodological Tables

Table 1: Key Physicochemical Properties

Table 2: Common Synthetic Byproducts and Mitigation

| Byproduct | Formation Pathway | Mitigation Strategy |

|---|---|---|

| 2-Fluoro-6-hydroxybenzonitrile | Hydrolysis of benzyloxy group | Anhydrous conditions, inert gas |

| Fluorinated benzaldehyde derivatives | Nitrile oxidation | Controlled oxidant (e.g., KMnO₄) |

Critical Analysis of Evidence

- Contradictions in catalytic hydrogenation data (e.g., Pd leaching vs. adsorption) highlight the need for multi-technique validation (e.g., ICP-OES + FTIR) .

- Structural analogs (e.g., 2-Fluoro-6-(thiophen-2-yl)benzaldehyde) provide insights into substituent effects on bioactivity but require controlled SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.